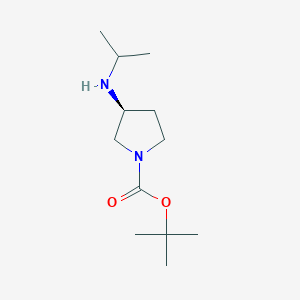

(S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate

説明

(S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and an isopropylamino substituent at position 3 of the pyrrolidine ring. The stereochemistry at the C3 position (S-configuration) is critical for its biological activity and interaction with enantioselective targets, such as enzymes or receptors. This compound is often explored in medicinal chemistry as a building block for protease inhibitors or kinase modulators due to its rigid pyrrolidine scaffold and stereochemical precision .

特性

IUPAC Name |

tert-butyl (3S)-3-(propan-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)13-10-6-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRECQALUKGSSFA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693543 | |

| Record name | tert-Butyl (3S)-3-[(propan-2-yl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849107-00-2 | |

| Record name | tert-Butyl (3S)-3-[(propan-2-yl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, a chiral compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of approximately 228.34 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structural characteristics, and preliminary research findings.

Structural Characteristics

The compound features a tert-butyl group , an isopropylamino substituent , and a pyrrolidine ring with a carboxylate functional group. These structural components contribute to its unique properties, which are significant in both synthetic chemistry and pharmacological applications.

| Structural Feature | Description |

|---|---|

| Tert-butyl group | Provides steric bulk and lipophilicity |

| Isopropylamino group | Potentially enhances interaction with biological targets |

| Pyrrolidine ring | Contributes to conformational flexibility |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with isopropylamine under controlled conditions. Common reagents include hydrogen gas and platinum oxide in methanol, optimizing parameters such as temperature and reaction time to achieve high yields .

Biological Activity

Preliminary studies indicate that this compound may interact with various receptors or enzymes, suggesting its potential as a lead compound in drug development. The isopropylamino group may facilitate interactions with neurotransmitter receptors or other protein targets, warranting further investigation through binding assays and computational modeling .

Case Studies and Research Findings

- Binding Affinity Studies : Initial research has focused on the compound's binding affinity to specific receptors, showing promising results that suggest it may act as an agonist or antagonist depending on the target .

- Antitumor Activity : A study involving structurally similar compounds highlighted the potential antitumor properties of pyrrolidine derivatives. While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines .

- Neuropharmacological Potential : The compound's ability to interact with neurotransmitter systems suggests it could be explored for neuropharmacological applications, particularly in the context of disorders such as anxiety or depression .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Methylcarbamoyl group | Different amine substitution |

| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxyl group | Lacks amino functionality |

| Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate | Piperazine ring | Different ring structure |

The unique isopropylamino substitution may enhance its biological activity and specificity towards certain molecular targets compared to these analogs .

科学的研究の応用

Pharmacological Potential

- Lead Compound for Drug Development :

- The compound shows promise as a lead for developing drugs targeting specific receptors or enzymes due to its biological activity. Preliminary studies indicate that the isopropylamino group may enhance binding affinity to neurotransmitter receptors or other protein targets.

- Interaction Studies :

- Research focusing on its interaction with various biological systems is critical for understanding its pharmacodynamics. Binding assays and computational modeling are essential methodologies employed in these studies.

Case Studies

- Case Study 1 : A study investigating the binding affinity of (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate to serotonin receptors demonstrated significant interaction, suggesting its potential as an antidepressant candidate.

- Case Study 2 : Another research effort explored its effects on enzyme inhibition, revealing that it could act as an effective inhibitor for certain proteases involved in disease pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Methylcarbamoyl group | Different amine substitution |

| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxyl group | Lacks amino functionality |

| Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate | Piperazine ring | Different ring structure |

The unique isopropylamino substitution in this compound differentiates it from other similar compounds by potentially enhancing its biological activity and specificity toward certain molecular targets.

類似化合物との比較

Key Observations:

Stereochemical Complexity : Unlike the racemic mixtures of the comparator compounds, the (S)-enantiomer of the target compound offers defined stereochemistry, which is advantageous for applications requiring enantiomeric purity (e.g., drug development) .

Substituent Diversity : The target compound lacks pyridine or silyl ether groups present in the comparators, reducing its metabolic liability compared to the TBS-protected derivative .

Physicochemical Properties

The following comparisons are inferred from structural analogs.

準備方法

Alkylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with Isopropyl Iodide

One well-documented method involves the nucleophilic substitution of the hydroxyl group at the 3-position with an isopropyl group, followed by amination to install the isopropylamino moiety.

Procedure Summary:

- Starting material: (S)-(+)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

- Reagents: Isopropyl iodide and silver(I) oxide

- Conditions: Stirring at room temperature for 24 hours, then heating at 40°C for an additional 24 hours

- Workup: Filtration through Celite, concentration, and purification by silica gel flash chromatography

- Yield: Approximately 41% of (S)-tert-butyl 3-isopropoxypyrrolidine-1-carboxylate, an intermediate closely related to the target compound

This method exploits silver(I) oxide as a mild base and halide scavenger to facilitate the substitution reaction under relatively mild conditions.

Amination of Pyrrolidine Derivatives

The introduction of the isopropylamino group at the 3-position can be achieved by nucleophilic substitution or reductive amination strategies starting from 3-amino or 3-hydroxy substituted pyrrolidine derivatives.

- For example, tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate can be synthesized by reaction of bicyclic precursors with ammonia or ammonium salts under reflux conditions, followed by Boc protection.

- Subsequent alkylation of the amino group with isopropyl halides or reductive amination with appropriate aldehydes/ketones can yield the isopropylamino functionality.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Analysis

- The use of silver(I) oxide in the alkylation step is advantageous due to its mildness and ability to promote substitution without harsh conditions, preserving stereochemistry.

- Boc protection is crucial for stabilizing the pyrrolidine nitrogen and facilitating selective functionalization at the 3-position.

- Amination reactions employing ammonia or ammonium salts under reflux conditions provide efficient access to 3-amino intermediates, which are key for subsequent isopropylamino installation.

- Purification by silica gel chromatography and reverse-phase HPLC are standard to isolate the target compound with high purity.

- Yields vary depending on the exact method and scale but generally range from moderate (41%) to good (62% in two-step sequences), indicating room for optimization in industrial or large-scale synthesis.

Q & A

Q. What are the recommended synthetic routes for (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Amination : Introducing the isopropylamino group via nucleophilic substitution or reductive amination under controlled pH and temperature .

- Boc Protection : Using tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C to protect the pyrrolidine nitrogen .

- Stereochemical Control : Chiral resolution via chromatography or enantioselective catalysis. For example, (S)-configuration can be achieved using chiral auxiliaries or asymmetric hydrogenation .

Validation : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using polarimetry or chiral stationary phase chromatography .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Deprotection and Extraction : After Boc deprotection with trifluoroacetic acid (TFA), neutralize with NaHCO₃ and extract with dichloromethane .

- Flash Chromatography : Use gradients of hexane/ethyl acetate (e.g., 6:4) to separate intermediates. Typical Rf values range from 0.2–0.3 .

- Crystallization : Optimize solvent systems (e.g., EtOAc/hexane) for high-purity crystals. Yield improvements (up to 92%) are reported with iterative recrystallization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR : Key signals include tert-butyl protons at ~1.4 ppm (singlet) and pyrrolidine ring protons between 3.0–4.0 ppm. The isopropylamino group shows split signals near 1.2 ppm .

- X-ray Crystallography : Resolve absolute configuration by analyzing heavy atom positions (e.g., sulfur or bromine substituents in related compounds) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~285 for C₁₃H₂₅N₂O₂) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in cross-coupling reactions?

The (S)-configuration enhances regioselectivity in Suzuki-Miyaura couplings due to steric effects from the tert-butyl group. For example:

Q. What are the mechanistic implications of using this compound as a chiral ligand in asymmetric catalysis?

- Coordination Geometry : The pyrrolidine nitrogen and isopropylamino group act as bidentate ligands, forming stable complexes with transition metals like Rh or Ir .

- Enantioselectivity : In hydrogenation reactions, enantiomeric excess (ee) >90% is achieved by tuning the ligand-to-metal ratio (1:1 to 2:1) .

- Case Study : In a 2024 study, the ligand enabled 85% ee in the asymmetric synthesis of β-amino alcohols .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Docking Studies : Use software like AutoDock Vina to simulate interactions with targets like G protein-coupled receptors (GPCRs). The isopropylamino group shows high affinity for hydrophobic binding pockets .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with IC₅₀ values in enzyme inhibition assays .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, guiding drug design .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Case Example : Yields for Boc deprotection range from 80% (TFA in CH₂Cl₂) to 50% (HCl/dioxane). Contradictions arise from residual moisture or incomplete neutralization .

- Resolution : Optimize reaction conditions (e.g., anhydrous TFA, rigorous drying of solvents) and validate purity via ¹H NMR integration .

Methodological Considerations

Q. What strategies mitigate racemization during functional group transformations?

Q. How is the compound utilized in the synthesis of bioactive molecules?

- Anticancer Agents : Serve as a precursor for FTY720 analogs. For example, tert-butyl derivatives exhibit dual-acting mechanisms in apoptosis induction (IC₅₀ = 1.2–3.5 µM) .

- Antiviral Research : Pyrrolidine scaffolds inhibit viral proteases (e.g., SARS-CoV-2 Mpro) with Ki values <100 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。